Cas no 3844-67-5 (S-(+)-Allantoin)

S-(+)-Allantoin 化学的及び物理的性質
名前と識別子
-
- N-[(4S)-2,5-dioxo-4-imidazolidinyl]-Urea
- NCGC00016358-01
- CHEBI:15678
- Urea, N-((4S)-2,5-dioxo-4-imidazolidinyl)-
- Allantoin, (+)-
- [(4S)-2,5-dioxoimidazolidin-4-yl]urea
- S-allantoin
- CAS-97-59-6
- (S)(+)-Allantoin
- CHEMBL1230080
- SCHEMBL12994447
- Allantoin, S-(+)-
- Urea, N-[(4S)-2,5-dioxo-4-imidazolidinyl]-
- 3AL
- Allantoin S-(+)-form [MI]
- XDK458E1J9
- 1-[(4s)-2,5-Dioxoimidazolidin-4-Yl]urea
- 3844-67-5
- S-(+)-Allantoin
- UNII-XDK458E1J9
- (+)-Allantoin
- Q27098185
- (S)-Allantoin
- N-((S)-2,5-dioxoimidazolidin-4-yl)urea
- DTXSID701278152
- (S)-(+)-allantoin
- N-[(4S)-2,5-Dioxo-4-imidazolidinyl]urea
- C02350
- N-[(4S)-2,5-dioxoimidazolidin-4-yl]urea
- Allantoin, (S)-
- (S)-1-(2,5-Dioxoimidazolidin-4-yl)urea
-
- インチ: InChI=1S/C4H6N4O3/c5-3(10)6-1-2(9)8-4(11)7-1/h1H,(H3,5,6,10)(H2,7,8,9,11)/t1-/m0/s1
- InChIKey: POJWUDADGALRAB-SFOWXEAESA-N
- ほほえんだ: C1(C(=O)NC(=O)N1)NC(=O)N
計算された属性
- せいみつぶんしりょう: 158.04399007g/mol
- どういたいしつりょう: 158.04399007g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 225
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2.2
- トポロジー分子極性表面積: 113Ų
S-(+)-Allantoin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | A540503-50g |
S-(+)-Allantoin |
3844-67-5 | 50g |
$ 207.00 | 2023-04-19 | ||
TRC | A540503-10g |
S-(+)-Allantoin |
3844-67-5 | 10g |
$ 81.00 | 2023-04-19 | ||
TRC | A540503-5g |
S-(+)-Allantoin |
3844-67-5 | 5g |
$ 64.00 | 2023-04-19 |
S-(+)-Allantoin 関連文献
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1. L.—The constitution of allantoin and allied substancesHenry Drysdale Dakin J. Chem. Soc. Trans. 1915 107 434
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Ratchadaporn Seedad,Sasimaporn khuthinakhun,Nuanlaor Ratanawimarnwong,Piyada Jittangprasert,Thitirat Mantim,Kriangsak Songsrirote New J. Chem. 2021 45 22424
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Yuhui Yang,Yanan Wang,Jin Sun,Jiahong Zhang,Haitao Guo,Yonghui Shi,Xiangrong Cheng,Xue Tang,Guowei Le Food Funct. 2019 10 61
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Silvio Pipolo,Riccardo Percudani,Roberto Cammi Org. Biomol. Chem. 2011 9 5149
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Ma Ke,Jatoi Abdul Wahab,Bang Hyunsik,Kyung-Hun Song,Jung Soon Lee,Mayakrishnan Gopiraman,Ick Soo Kim RSC Adv. 2016 6 4593
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6. The mechanism for the conversions of uric acid into allantoin and glycineC. E. Dalgliesh,A. Neuberger J. Chem. Soc. 1954 3407
-
Ning Zhou,Meng-Nan Zeng,Kai Li,Yan-Yun Yang,Zhi-Yao Bai,Xiao-Ke Zheng,Wei-Sheng Feng Food Funct. 2018 9 4989
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Jung-Hoon Kim,Hyeun-Kyoo Shin,Chang-Seob Seo Anal. Methods 2014 6 3763
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Carlos Cativiela,José M. Fraile,José I. García,Beatriz Lázaro,José A. Mayoral,Antonio Pallarés Green Chem. 2003 5 275
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Guangmang Liu,Tingting Fang,Tao Yan,Gang Jia,Hua Zhao,Xiaoling Chen,Caimei Wu,Jing Wang RSC Adv. 2014 4 56766
S-(+)-Allantoinに関する追加情報
Introduction to S-(+)-Allantoin (CAS No: 3844-67-5)
S-(+)-Allantoin, chemically identified by the CAS No: 3844-67-5, is a naturally occurring heterocyclic lactone that has garnered significant attention in the field of pharmaceuticals, cosmetics, and biotechnology due to its remarkable biological activities. This compound, derived from uric acid metabolism, exhibits a wide range of therapeutic properties, making it a valuable candidate for various applications. The unique structural and functional characteristics of S-(+)-Allantoin have positioned it as a key ingredient in formulations aimed at promoting skin health, wound healing, and anti-inflammatory effects.
The chemical structure of S-(+)-Allantoin consists of a pyrimidinone ring system, which is responsible for its potent biological activities. This structure allows S-(+)-Allantoin to interact with multiple biological targets, contributing to its multifaceted therapeutic effects. Research has demonstrated that S-(+)-Allantoin possesses strong keratolytic, anti-inflammatory, and antioxidant properties. These attributes make it an ideal candidate for topical applications in skincare products, as well as for therapeutic interventions in various medical conditions.
In recent years, the pharmaceutical industry has increasingly recognized the potential of S-(+)-Allantoin as a safe and effective active ingredient. Its low toxicity profile and high biocompatibility have made it suitable for use in a wide range of formulations, including creams, lotions, and ointments. Furthermore, S-(+)-Allantoin has been studied for its role in enhancing the healing process of wounds and burns. Clinical studies have shown that when applied topically, S-(+)-Allantoin can significantly accelerate the regeneration of skin tissue and reduce inflammation.
One of the most compelling aspects of S-(+)-Allantoin is its ability to stimulate fibroblast activity. Fibroblasts are essential cells in the skin that produce collagen and elastin, which are crucial for maintaining skin integrity and elasticity. By promoting fibroblast proliferation and collagen synthesis, S-(+)-Allantoin helps to improve skin texture and reduce the appearance of fine lines and wrinkles. This effect has made it a popular ingredient in anti-aging skincare products.
The anti-inflammatory properties of S-(+)-Allantoin have also been extensively studied. Inflammatory responses are a common feature of various skin conditions, such as acne, eczema, and psoriasis. Studies have shown that S-(+)-Allantoin can modulate key inflammatory pathways, thereby reducing redness, swelling, and discomfort associated with these conditions. This makes it an effective component in formulations designed to soothe irritated skin.
Another significant application of S-(+)-Allantoin is in the field of oral healthcare. Research has indicated that this compound can help protect dental pulp from damage caused by bacterial infections and physical trauma. Its ability to promote tissue repair and reduce inflammation makes it a promising candidate for use in dental products aimed at preventing tooth decay and promoting gum health.
The antioxidant properties of S-(+)-Allantoin are also noteworthy. Oxidative stress is a major contributor to cellular damage and aging. By neutralizing free radicals, S-(+)-Allantoin helps to protect cells from oxidative damage. This property has led to its inclusion in anti-aging creams and serums designed to combat the effects of environmental stressors such as UV radiation and pollution.
In conclusion, S-(+)-Allantoin (CAS No: 3844-67-5) is a versatile compound with a broad spectrum of biological activities that make it highly valuable in pharmaceuticals and cosmetics. Its ability to promote wound healing, reduce inflammation, stimulate collagen production, and provide antioxidant protection has positioned it as a key ingredient in numerous formulations aimed at improving skin health and overall well-being. As research continues to uncover new applications for this compound, its importance in the field is likely to grow even further.
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